N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide
Description
N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide is a carboxamide derivative featuring a 5-oxopyrrolidine core linked to a 3,5-dimethylphenyl group via an amide bond. The 3,5-dimethylphenyl substituent is notable for its electron-donating methyl groups, which influence both physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-9(2)7-10(6-8)14-13(17)11-3-4-12(16)15-11/h5-7,11H,3-4H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMJQEZOUHNYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 3,5-dimethylaniline with a suitable pyrrolidine derivative. One common method is the reaction of 3,5-dimethylaniline with 2-pyrrolidone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives reduced the viability of A549 non-small cell lung adenocarcinoma cells by up to 67% when treated with a fixed concentration of 100 µM . This suggests that modifications to the pyrrolidine structure can enhance anticancer activity, making it a promising candidate for further development.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against Gram-positive bacteria and drug-resistant fungi. In vitro assays indicated that specific derivatives exhibited antimicrobial activity with minimal inhibitory concentrations (MIC) below 128 µg/mL against Staphylococcus aureus and other pathogens . This positions this compound as a potential lead compound for developing new antimicrobial agents.
Neurological Applications
2.1 Modulation of Neuropeptide Y Receptors
This compound has been investigated for its effects on neuropeptide Y (NPY) receptors, particularly the NPY-Y5 subtype. Compounds targeting these receptors have shown promise in treating conditions such as obesity and eating disorders by modulating appetite regulation . The ability of this compound to inhibit NPY-Y5 interactions suggests its potential utility in pharmacological interventions aimed at weight management and metabolic disorders.
Case Studies and Data Analysis
3.1 Case Study: Anticancer Efficacy
A study conducted on various 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity. The incorporation of specific substituents significantly enhanced the cytotoxic effects on cancer cells compared to standard treatments like cisplatin . The following table summarizes the viability reduction observed with different compounds:
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine | 67.4 | 0.003 |
| 5-methyl derivative | 59.5 | - |
| 3,5-dichloro derivative | 24.5 | <0.0001 |
This data underscores the importance of structural modifications in enhancing anticancer properties.
3.2 Case Study: Antimicrobial Activity
In another study focusing on antimicrobial activity, several derivatives were screened against multidrug-resistant pathogens using broth microdilution techniques. The findings indicated varying levels of activity, with some compounds demonstrating MIC values that suggest potential clinical applications . The following table presents a summary of the antimicrobial efficacy:
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 24b (fluorobenzimidazole) | 64 |
| Clostridium difficile | 24b (fluorobenzimidazole) | 128 |
| K. pneumoniae | 24b (fluorobenzimidazole) | 128 |
These results highlight the compound's potential as a therapeutic agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings :
- Substituent Position : Meta-substitution (3,5 positions) maximizes PET-inhibiting activity by aligning substituents for optimal interaction with photosystem II targets .
- Electronic Effects : While electron-withdrawing groups (e.g., fluorine) enhance activity by polarizing the amide bond, electron-donating methyl groups in 3,5-dimethylphenyl derivatives achieve comparable potency via increased lipophilicity, which improves membrane permeability .
Structural and Crystallographic Comparisons
Studies on N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides highlight the influence of substituents on solid-state geometry:
- 3,5-Dimethylphenyl Derivative: Exhibits two molecules per asymmetric unit, suggesting flexible packing influenced by methyl groups. This contrasts with monosubstituted analogs (e.g., 3-chlorophenyl), which adopt more rigid lattices .
- Meta vs.
Core Structure Variations
While the provided evidence focuses on 3-hydroxynaphthalene-2-carboxamides and trichloro-acetamides, the 5-oxopyrrolidine core in the target compound introduces unique conformational constraints:
- Pyrrolidine vs. Naphthalene Core : The 5-oxopyrrolidine ring may impose torsional restrictions, altering binding kinetics compared to planar naphthalene-based analogs. However, the shared 3,5-dimethylphenyl group suggests conserved interactions with biological targets.
Biological Activity
N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C12H15N2O2
- Molecular Weight : 219.26 g/mol
- Chemical Structure : The compound features a pyrrolidine ring with a carboxamide functional group and a dimethylphenyl substituent, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-oxopyrrolidine derivatives, including this compound. The compound has been tested against various multidrug-resistant pathogens.
Key Findings:
- Gram-positive Bacteria : The compound exhibited significant activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, which are known for their resistance to conventional antibiotics .
- Fungal Activity : It also demonstrated effectiveness against drug-resistant fungal strains, suggesting its potential as an antifungal agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Experimental Results:
- Cytotoxicity Assays : In vitro studies showed that the compound reduced cell viability significantly:
- Comparison with Standard Drugs : When compared to cisplatin, a standard chemotherapeutic agent, this compound showed comparable effects in reducing cancer cell viability .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for further development:
| Substituent | Effect on Activity |
|---|---|
| 3,5-Dimethyl groups | Enhance anticancer activity |
| Carboxamide group | Essential for antimicrobial properties |
| Variations in phenyl ring | Altered cytotoxic effects |
Case Studies
- Study on Multidrug Resistance : In a study focusing on multidrug-resistant Staphylococcus aureus, this compound was shown to inhibit bacterial growth effectively, suggesting its utility in treating infections caused by resistant strains .
- Lung Cancer Model : In A549 cell models, the compound's ability to induce apoptosis was linked to its structural components. The presence of the 3,5-dimethylphenyl group significantly enhanced its anticancer properties compared to other derivatives lacking this substitution .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via microwave-assisted coupling of 5-oxopyrrolidine-2-carboxylic acid with 3,5-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt). To ensure stereochemical purity, chiral HPLC or circular dichroism (CD) spectroscopy should be employed post-synthesis. Diastereoselective methods, such as those reported for analogous 5-oxopyrrolidine derivatives (e.g., using Lewis acid catalysts to control stereochemistry), can also be adapted .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and hydrogen-bonding networks. For example, meta-substituted phenyl carboxamides often crystallize in monoclinic systems with specific space groups (e.g., P2₁/c) .
- NMR spectroscopy : Compare - and -NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent effects on the pyrrolidine and aryl rings .
- Elemental analysis : Ensure ≤0.4% deviation between experimental and theoretical C/H/N ratios.
Q. What biological activities have been reported for this compound, and what assays are suitable for replication?
- Methodological Answer : The compound has shown potential as a photosynthetic electron transport (PET) inhibitor in spinach chloroplasts (IC ~10 µM) . To replicate:
- Isolate chloroplasts via differential centrifugation.
- Measure PET inhibition using oxygen electrode assays with dichlorophenolindophenol (DCPIP) as an electron acceptor.
- Compare activity against structurally related analogs (e.g., 3,5-difluorophenyl derivatives) to assess substituent effects .
Advanced Research Questions
Q. How do substituent position and electronic properties on the aryl ring influence biological activity and crystallization behavior?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3,5-dimethyl groups with electron-withdrawing (e.g., -NO) or electron-donating (-OCH) groups. Assess changes in PET inhibition (IC) and lipophilicity (logP via shake-flask method) .
- Crystallography : Meta-substitution (e.g., 3,5-dimethyl) often induces asymmetric unit multiplicity (e.g., Z' = 2) due to steric clashes, as seen in trichloroacetamide analogs . Use SHELXL for refinement and PLATON for validating intermolecular interactions .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge : High conformational flexibility of the pyrrolidone ring and steric bulk of 3,5-dimethyl groups may lead to poor crystal quality.
- Mitigation :
- Screen solvents with varying polarity (e.g., DMSO/water vs. ethyl acetate/hexane).
- Use seeding techniques with structurally similar carboxamide crystals.
- Optimize slow evaporation conditions (e.g., 4°C, dark environment) .
Q. How should researchers address contradictions in activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Structural tweaks : Introduce bioisosteres (e.g., replacing the pyrrolidone ring with a piperidone) to enhance metabolic resistance.
- Cross-validate using orthogonal assays (e.g., surface plasmon resonance for target binding vs. whole-cell assays) .
Q. What advanced analytical techniques are critical for characterizing degradation products or impurities?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
